2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide
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Overview
Description
2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide is a synthetic organic compound that features an isoquinoline moiety linked to a propylacetamide group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline is first functionalized to introduce a sulfanyl group. This can be achieved through reactions involving thiols and halogenated isoquinoline derivatives.
Acylation: The sulfanyl isoquinoline derivative is then acylated with propylacetamide under suitable conditions, often using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinoline ring can be reduced under specific conditions to form tetrahydroisoquinoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted amides or alcohol derivatives.
Scientific Research Applications
2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to bioactive isoquinoline derivatives.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and amide groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like 1-(isoquinolin-1-yl)ethanone and 1-(isoquinolin-1-yl)propan-2-ol share structural similarities.
Sulfanyl Compounds: Compounds such as 2-(phenylsulfanyl)acetamide and 2-(benzylsulfanyl)acetamide have similar sulfanyl linkages.
Uniqueness
2-(isoquinolin-1-ylsulfanyl)-N-propylacetamide is unique due to the combination of the isoquinoline moiety with a propylacetamide group via a sulfanyl bridge. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N-propylacetamide |
InChI |
InChI=1S/C14H16N2OS/c1-2-8-15-13(17)10-18-14-12-6-4-3-5-11(12)7-9-16-14/h3-7,9H,2,8,10H2,1H3,(H,15,17) |
InChI Key |
BMAUDRCTURDJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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